molecular formula C6F5I B1205980 Iodopentafluorobenzene CAS No. 827-15-6

Iodopentafluorobenzene

Cat. No. B1205980
CAS RN: 827-15-6
M. Wt: 293.96 g/mol
InChI Key: OPYHNLNYCRZOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Iodopentafluorobenzene's synthesis involves the strategic manipulation of chemical structures, employing halogen bonding and π–π stacking interactions. This process results in the formation of heterodimers with electron-rich pyridine donors, which are further assembled into 2-D networks via interactions between aryl and perfluoroaryl moieties (Wasilewska et al., 2007).

Molecular Structure Analysis

The molecular structure of iodopentafluorobenzene has been explored through high-resolution vacuum ultraviolet photoabsorption and photoelectron spectroscopy. These studies reveal the electronic transitions and valence excited states of the molecule, providing insights into its ionization energies and the shifts in ionic bands (Eden et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving iodopentafluorobenzene, such as combustion in oxygen, have been studied to determine its heat of formation. These reactions yield various products and allow for the calculation of bond dissociation energies, crucial for understanding the chemical behavior of iodopentafluorobenzene (Krech et al., 1974).

Physical Properties Analysis

Investigations into the vibrational spectroscopy of iodopentafluorobenzene combine Raman and Fourier transform infrared (FTIR) spectroscopies with theoretical studies. This comprehensive approach enables the identification of fundamental, overtone, and combination band transitions, offering a detailed view of the compound's structural and vibrational properties (Palmer et al., 2017).

Chemical Properties Analysis

The reactivity of iodopentafluorobenzene in direct arylation reactions demonstrates its potential for forming bonds with a variety of arylhalides. This inverse reactivity, compared to typical electrophilic aromatic substitution pathways, highlights the compound's unique chemical properties and the role of electron-deficient, C-H acidic arenes (Lafrance et al., 2006).

Scientific Research Applications

Crystal Engineering

  • Field : Crystal Engineering
  • Application : Iodopentafluorobenzene (IPFB) was co-crystallized with tetra(n-butyl)ammonium tetraiodo-μ,μ′-diiododiplatinate (ii), [n-Bu4N]2[Pt2(μ-I2)I4] (1), to give the adduct 1·2IPFB . This is used in crystal engineering involving halogen bonding .
  • Method : The XRD experiment revealed that 1·2IPFB displays previously unreported C⋯I–Pt anion–π interactions formed along with the expected Ph F –I⋯I–Pt II halogen bond (XB) .
  • Results : The estimated energies of the observed (anion/lp)–π and XBs contacts are in the 0.9–1.3 kcal mol −1 and 1.3–5.3 kcal mol −1 ranges, respectively .

Spectroscopy

  • Field : Spectroscopy
  • Application : A new ultraviolet (UV) and vacuum ultraviolet (VUV) spectrum for iodopentafluorobenzene (C 6 F 5 I) using synchrotron radiation is reported .
  • Method : The measurements have been combined with those from a recent high-resolution photoelectron spectroscopic study . A major theoretical study, which includes both Franck-Condon (FC) and Herzberg-Teller (HT) analyses, leads to conclusions, which are compatible with both experimental studies .
  • Results : The observation that the VUV multiplet at 7.926 eV in the VUV spectrum is a Rydberg state rather than a valence state leads to a fundamental reassignment of the VUV Rydberg spectrum over previous studies .

Solvent in Spectrometry

  • Field : Spectrometry
  • Application : Iodopentafluorobenzene was used as a solvent in a study to determine singlet oxygen lifetimes from phosphorescence decays in halogen substituted perfluorinated solvents by infrared emission spectrometry .
  • Method : The method involves the use of iodopentafluorobenzene as a solvent in infrared emission spectrometry .
  • Results : The results of this application are not specified in the sources .

Formation of Radical Ions

  • Field : Chemistry
  • Application : Iodopentafluorobenzene was used to study the formation of radical ions of iodopentafluorobenzene in aqueous solution .
  • Method : The method involves the use of iodopentafluorobenzene in an aqueous solution .
  • Results : The results of this application are not specified in the sources .

Plasma Processing Industry

  • Field : Plasma Processing Industry
  • Application : Iodopentafluorobenzene has potential applications in the plasma processing industry .
  • Method : The method and technical details of this application are not specified in the sources .
  • Results : The results of this application are not specified in the sources .

Preparation of Catalysts

  • Field : Catalyst Preparation
  • Application : Iodopentafluorobenzene is used in the preparation of catalysts .
  • Method : The method and technical details of this application are not specified in the sources .
  • Results : The results of this application are not specified in the sources .

Safety And Hazards

Iodopentafluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Iodopentafluorobenzene was co-crystallized with tetra(n-butyl)ammonium tetraiodo-μ,μ′-diiododiplatinate(ii), [n-Bu4N]2[Pt2(μ-I2)I4] (1), to give the adduct 1·2IPFB. The XRD experiment revealed that 1·2IPFB displays previously unreported C⋯I–Pt anion–π interactions formed along with the expected PhF–I⋯I–Pt II halogen bond (XB) .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYHNLNYCRZOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231969
Record name Pentafluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Iodopentafluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14910
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Iodopentafluorobenzene

CAS RN

827-15-6
Record name Pentafluoroiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluoroiodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodopentafluorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentafluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentafluoroiodobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FL842U9F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodopentafluorobenzene
Reactant of Route 2
Reactant of Route 2
Iodopentafluorobenzene
Reactant of Route 3
Reactant of Route 3
Iodopentafluorobenzene
Reactant of Route 4
Reactant of Route 4
Iodopentafluorobenzene
Reactant of Route 5
Reactant of Route 5
Iodopentafluorobenzene
Reactant of Route 6
Iodopentafluorobenzene

Citations

For This Compound
863
Citations
DV Fenby, S Ruenkrairergsa - The Journal of Chemical Thermodynamics, 1973 - Elsevier
The molar excess enthalpies of benzene + chloropentafluorobenzene, + bromopenta-fluorobenzene, and + iodopentafluorobenzene have been measured at 298.15 and 308.15 K. The …
Number of citations: 14 www.sciencedirect.com
MJ Krech, SJW Price, WF Yared - Canadian Journal of …, 1974 - cdnsciencepub.com
The heat of formation of iodopentafluorobenzene has been determined using the direct combustion method previously developed and used for hexafluorobenzene and …
Number of citations: 12 cdnsciencepub.com
AA Eliseeva, DM Ivanov, AS Novikov, VY Kukushkin - CrystEngComm, 2019 - pubs.rsc.org
Iodopentafluorobenzene (IPFB or PhFI) was co-crystallized with tetra(n-butyl)ammonium tetraiodo-μ,μ′-diiododiplatinate(II), [n-Bu4N]2[Pt2(μ-I2)I4] (1), to give the adduct 1·2IPFB. The …
Number of citations: 61 pubs.rsc.org
HJ Frohn, A Klose, VV Bardin - Journal of fluorine chemistry, 1993 - Elsevier
… We have found that XeF, reacts with iodopentafluorobenzene in CH&l, in the presence of catalytic amounts of BF,. OEtz in the same manner as in the absence of a Lewis acid or a …
Number of citations: 41 www.sciencedirect.com
S Eden, MJ Hubin-Franskin, J Delwiche, SV Hoffmann… - Chemical Physics, 2009 - Elsevier
The electronic transitions of iodopentafluorobenzene (C 6 F 5 I) have been investigated experimentally for the first time by high-resolution photoabsorption spectroscopy in the energy …
Number of citations: 4 www.sciencedirect.com
MH Palmer, M Coreno, M de Simone… - The Journal of …, 2017 - pubs.aip.org
A new synchrotron radiation photoelectron spectral (PES) study of iodopentafluorobenzene, together with a theoretical analysis of the spectrum, where Franck-Condon factors are …
Number of citations: 4 pubs.aip.org
H Mohan, JP Mittal - The Journal of Physical Chemistry, 1995 - ACS Publications
0.2], The rate constant for the reaction of radical with iodopentafluorobenzene is 1.1 x 109 dm3 mol-1 s-1. In acidic solution ([HCIO4]< 1 mol dm-3), the nature of the transientoptical …
Number of citations: 3 pubs.acs.org
JA Obaleye - 1981 - twu-ir.tdl.org
… This was done by oxidizing iodopentafluorobenzene with chlorine trifluoride. lnl975, Naumann, Deneken and Renk (15) prepared some derivatives of trifluoromethyliodine(III) difluoride …
Number of citations: 2 twu-ir.tdl.org
CV Castro-Pérez, N Trejo-Carbajal… - Journal of Fluorine …, 2019 - Elsevier
In this work, we report on the synthesis, liquid crystal behavior and photo-induced optical properties of a polymer and a copolymer, both carrying lateral pyridylazobenzene groups and …
Number of citations: 5 www.sciencedirect.com
MH Palmer, SV Hoffmann, NC Jones… - The Journal of …, 2017 - pubs.aip.org
A combined theoretical and experimental study of the valence and Rydberg states of iodopentafluorobenzene | The Journal of Chemical Physics | AIP Publishing … A combined …
Number of citations: 6 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.